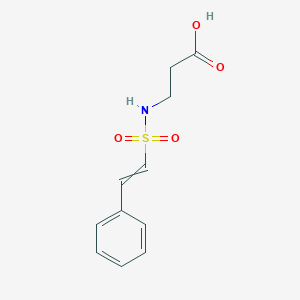
3-(2-Phenylethenylsulfonylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylethenesulfonamido)propanoic acid is an organic compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol . It is characterized by the presence of a phenylethenesulfonamido group attached to a propanoic acid moiety. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethenesulfonamido)propanoic acid typically involves the reaction of 2-phenylethenesulfonyl chloride with 3-aminopropanoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 3-(2-phenylethenesulfonamido)propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions
3-(2-Phenylethenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamido group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: The major products include sulfonic acids or sulfonates.
Reduction: The major products include amines or alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
3-(2-Phenylethenesulfonamido)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-phenylethenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The phenylethenesulfonamido moiety may also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
相似化合物的比较
Similar Compounds
3-Phenylpropanoic acid: Similar in structure but lacks the sulfonamido group.
2-Phenylethanesulfonic acid: Contains a sulfonic acid group instead of the sulfonamido group.
3-(2-Phenylethenesulfonyl)propanoic acid: Similar but with a sulfonyl group instead of the sulfonamido group.
Uniqueness
3-(2-Phenylethenesulfonamido)propanoic acid is unique due to the presence of both the phenylethenesulfonamido and propanoic acid moieties, which confer distinct chemical and biological properties
属性
分子式 |
C11H13NO4S |
|---|---|
分子量 |
255.29 g/mol |
IUPAC 名称 |
3-(2-phenylethenylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)6-8-12-17(15,16)9-7-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,13,14) |
InChI 键 |
KMGIOGNXCLEHQV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11815850.png)
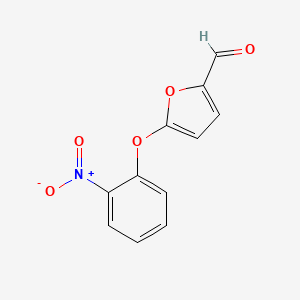



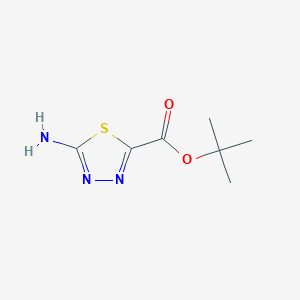
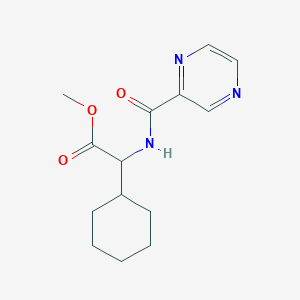
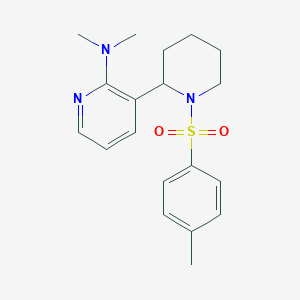
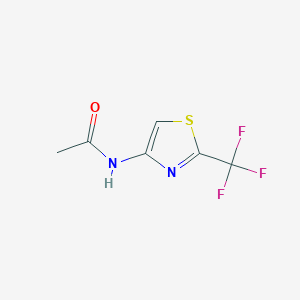
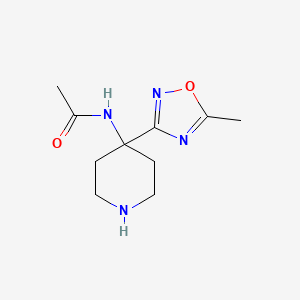
![2-chloro-N-(2-{5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B11815924.png)
![disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid](/img/structure/B11815928.png)

![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11815930.png)
